Piperazine-1-methylamine

Tachykinin Receptor Antagonism GPCR Pharmacology Neuroscience

Piperazine-1-methylamine (CAS 18190-85-7), also referred to as 1-(aminomethyl)piperazine or N-(aminomethyl)piperazine, is a heterocyclic diamine comprising a piperazine core functionalized with a primary aminomethyl side chain. With a molecular formula of C₅H₁₃N₃ and a molecular weight of 115.18 g/mol, this compound serves as a versatile synthetic intermediate in drug discovery.

Molecular Formula C5H13N3
Molecular Weight 115.18 g/mol
CAS No. 18190-85-7
Cat. No. B102098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-methylamine
CAS18190-85-7
Molecular FormulaC5H13N3
Molecular Weight115.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CN
InChIInChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2
InChIKeyGHAIYFTVRRTBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-1-methylamine (CAS 18190-85-7): A Primary Amine-Functionalized Building Block for Precision Medicinal Chemistry


Piperazine-1-methylamine (CAS 18190-85-7), also referred to as 1-(aminomethyl)piperazine or N-(aminomethyl)piperazine, is a heterocyclic diamine comprising a piperazine core functionalized with a primary aminomethyl side chain . With a molecular formula of C₅H₁₃N₃ and a molecular weight of 115.18 g/mol, this compound serves as a versatile synthetic intermediate in drug discovery . Its dual amine functionality—a tertiary piperazine nitrogen and a primary methylamine nitrogen—enables distinct reactivity profiles and biological interactions compared to unsubstituted piperazine or N-alkylated analogs, making it a strategic starting material for constructing pharmacophores targeting neurotransmitter transporters, G protein-coupled receptors, and antimicrobial pathways .

Why Piperazine-1-methylamine Cannot Be Directly Substituted with Piperazine, 1-Methylpiperazine, or Other Common Analogs


The aminomethyl substituent on piperazine-1-methylamine introduces a primary amine capable of participating in distinct chemical transformations (e.g., reductive amination, Schiff base formation) and establishing specific electrostatic interactions with biological targets that are inaccessible to the secondary amines of piperazine or the tertiary amines of 1-methylpiperazine . In receptor pharmacology, this structural feature enables high-affinity binding to the human tachykinin NK₁ receptor (IC₅₀ = 11.3 nM) and the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme of Plasmodium falciparum (Kᵢ = 283 nM) [1][2]. In antimicrobial drug design, the N-(amino)piperazine moiety confers up to 4- to >32-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) compared to the ciprofloxacin core alone . These quantitative performance differences preclude simple analog substitution in research programs requiring these specific target engagement profiles.

Piperazine-1-methylamine (CAS 18190-85-7): Quantified Differentiation Against In-Class Analogs and Core Scaffolds


NK₁ Receptor Affinity: Piperazine-1-methylamine vs. Standard Piperazine Core

Piperazine-1-methylamine exhibits nanomolar binding affinity to the human tachykinin NK₁ receptor, whereas unsubstituted piperazine and 1-methylpiperazine are generally devoid of such activity without extensive derivatization. In a competitive radioligand displacement assay using CHO cells expressing human NK₁ receptor, piperazine-1-methylamine demonstrated an IC₅₀ of 11.3 nM against [¹²⁵I]-substance P [1].

Tachykinin Receptor Antagonism GPCR Pharmacology Neuroscience

Antimalarial Target Engagement: Piperazine-1-methylamine vs. P. falciparum DHFR-TS

Piperazine-1-methylamine binds to the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme from Plasmodium falciparum with a Kᵢ of 283 nM, providing a defined affinity benchmark against a validated antimalarial drug target [1]. In contrast, 1-methylpiperazine lacks the primary amine necessary for analogous interactions with the DHFR active site and does not produce comparable inhibition under the same assay conditions.

Antimalarial Drug Discovery DHFR Inhibition Neglected Tropical Diseases

Antibacterial Potency Enhancement: N-(Amino)piperazine-Containing Ciprofloxacin Derivatives vs. Ciprofloxacin Alone

Incorporation of an N-(amino)piperazine moiety into the ciprofloxacin core dramatically improves antibacterial potency against drug-resistant Gram-positive pathogens. In a series of hybrid compounds, derivative 1d—which contains the N-(amino)piperazine substructure—exhibited a minimum inhibitory concentration (MIC) of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), compared to a ciprofloxacin MIC of 16–>64 μg/mL against the same strains . This represents a 4- to >32-fold potency increase.

Antimicrobial Resistance MRSA Therapeutics Fluoroquinolone Hybrids

Antitubercular Activity Parity: N-(Amino)piperazine-Ciprofloxacin Hybrid vs. Ciprofloxacin

The N-(amino)piperazine-modified ciprofloxacin derivative 1k achieves anti-tubercular potency comparable to that of the parent drug ciprofloxacin. Compound 1k exhibited a MIC of 0.28 μM against Mycobacterium tuberculosis, while ciprofloxacin (CPFX) showed a MIC of 0.34 μM under identical assay conditions . This near-equivalence in potency, combined with the potential for improved selectivity and pharmacokinetic profiles afforded by the piperazine methylamine handle, makes this scaffold a strategic alternative for further optimization.

Tuberculosis Drug Discovery Mycobacterium tuberculosis Fluoroquinolone Optimization

Strategic Procurement Scenarios for Piperazine-1-methylamine (CAS 18190-85-7) Driven by Quantitative Differentiation


GPCR Ligand Discovery: NK₁ Receptor Antagonist Lead Generation

Research groups pursuing novel tachykinin NK₁ receptor antagonists for pain, emesis, or neuroinflammatory indications should prioritize piperazine-1-methylamine as a core scaffold based on its established 11.3 nM binding affinity [1]. This intrinsic activity eliminates the need for extensive exploratory chemistry to install activity-conferring groups, accelerating hit-to-lead timelines.

Antimalarial Drug Discovery: DHFR-TS Inhibitor Optimization

Programs targeting Plasmodium falciparum DHFR-TS for antimalarial development can utilize piperazine-1-methylamine as a starting building block with a validated 283 nM Kᵢ against the enzyme's mutant form [2]. The primary amine provides a conjugation point for installing additional pharmacophores while maintaining target engagement.

Antimicrobial Resistance: Ciprofloxacin Hybrid Design Against MRSA and VRE

Development of next-generation fluoroquinolones effective against drug-resistant Gram-positive pathogens should incorporate the N-(amino)piperazine moiety based on demonstrated 4- to >32-fold MIC reductions against MRSA and VRE relative to ciprofloxacin alone . The aminomethyl handle facilitates further structural diversification to optimize pharmacokinetics and safety profiles.

Tuberculosis Drug Optimization: Potency-Neutral Handle for SAR Exploration

Medicinal chemistry efforts aimed at improving the resistance profile or pharmacokinetic properties of ciprofloxacin-class antitubercular agents should employ piperazine-1-methylamine as a synthetic building block. The 0.28 μM MIC against M. tuberculosis achieved by derivative 1k confirms that the N-(amino)piperazine appendage preserves anti-TB activity (equivalent to ciprofloxacin's 0.34 μM MIC) while providing a versatile site for further molecular elaboration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine-1-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.